ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)4-11-5-9-6(3-8)10-11/h5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPMYICABHJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Cyano-1,2,4-Triazole Core
The key intermediate in the synthesis of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is the 3-cyano-1,2,4-triazole moiety. According to patent US8198461B2, an efficient process involves converting 1,2,4-triazole-3-carboxamides into the corresponding 3-cyano-1,2,4-triazoles. This transformation can be achieved under controlled conditions using appropriate reagents and solvents, allowing for high purity and yield of the cyano-substituted triazole ring.
Alkylation to Introduce the Ethyl Acetate Side Chain
Following the formation of the 3-cyano-1,2,4-triazole, the next crucial step is the alkylation at the 1-position of the triazole ring to attach the ethyl acetate moiety. Research published in the Chemical and Pharmaceutical Bulletin (2001) describes a method involving the reaction of chloromethyl derivatives with triazole compounds under basic conditions.
- Reagents and Conditions:
- Substituted phenylacetonitriles or related precursors are reacted with chloromethyltriazole hydrochloride.
- Sodium hydride is used as a base in N,N-dimethylformamide (DMF) to facilitate alkylation.
- The reaction proceeds via nucleophilic substitution, yielding the alkylated product in moderate yields (11–32% over two steps).
This methodology can be adapted to introduce the ethyl acetate group by using an appropriate alkylating agent such as ethyl bromoacetate or ethyl chloroacetate, which would react with the triazole nitrogen to form this compound.
Detailed Reaction Parameters and Yields
Spectroscopic and Analytical Data Supporting the Preparation
In the synthesis of related cyano-substituted triazole derivatives, spectroscopic characterization confirms the structure and purity:
- [^1H NMR](pplx://action/followup): Signals corresponding to the methylene protons adjacent to the triazole ring and the ethyl ester group.
- IR Spectroscopy: Characteristic absorption bands for cyano group (~2249 cm^-1) and ester carbonyl (~1735 cm^-1).
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the this compound.
These data collectively verify the successful formation of the target compound.
Summary of Research Findings
- The preparation of this compound hinges on the efficient synthesis of the 3-cyano-1,2,4-triazole intermediate.
- Conversion of 1,2,4-triazole-3-carboxamides to 3-cyano-1,2,4-triazoles is a key patented step offering a reliable route.
- Alkylation using ethyl haloacetates under basic conditions (NaH in DMF) enables the introduction of the ethyl acetate side chain at the triazole nitrogen, yielding the target compound.
- Yields are moderate, and reaction conditions require careful control to optimize product formation.
- Spectroscopic methods confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used, often in the presence of a base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used, typically in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound can be converted to ethyl 2-(3-carboxy-1H-1,2,4-triazol-1-yl)acetate.
Reduction: The reduction of the cyano group can yield ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate serves as a valuable building block in organic synthesis. Its reactivity allows it to be used as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution.
The compound exhibits significant biological activities. Research has shown that it possesses:
- Antibacterial Properties : this compound has been tested against various bacterial strains and has demonstrated effectiveness in inhibiting bacterial growth.
- Antifungal Activity : Its antifungal properties have been explored in studies targeting pathogenic fungi.
- Anticancer Potential : The compound has shown cytotoxic effects on cancer cells by inducing apoptosis through its interaction with specific enzymes involved in cell growth and proliferation.
Pharmacological Applications
Research indicates that derivatives of this compound may have therapeutic applications in treating infections and cancer. Its mechanism of action involves binding to enzyme active sites and altering gene expression patterns.
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antibacterial efficacy against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Effects
A research article in Cancer Letters reported on the anticancer effects of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Mechanism of Action
The mechanism by which ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may target specific enzymes involved in bacterial metabolism or cancer cell proliferation.
Cellular Pathways: It may affect signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 3: Physical Properties
The cyano group reduces solubility in aqueous media but improves metabolic stability. Amino derivatives, while water-soluble, may suffer from rapid clearance .
Biological Activity
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the triazole family, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Triazole Compounds
Triazoles are a class of heterocyclic compounds characterized by their three nitrogen atoms in the ring structure. They have gained significant attention due to their broad spectrum of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inducing apoptosis in cancer cells.
- Anti-inflammatory : Reducing inflammation in various conditions.
- Antiviral : Inhibiting viral replication.
This compound specifically has shown promise in these areas due to its unique structural features that facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target biomolecules. The compound interacts with various enzymes and receptors, leading to significant biochemical effects:
- Enzyme Inhibition : It has been reported to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which may have implications in treating hormone-dependent cancers.
- Cellular Effects : The compound exhibits cytotoxic activity against cancer cells by inducing apoptosis through various signaling pathways .
- Gene Expression Modulation : this compound can alter gene expression patterns associated with cell proliferation and survival.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to induce cell death in various cancer cell lines through apoptosis:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Reactive oxygen species generation |
The compound's effectiveness varies across different cancer types, suggesting a targeted approach may enhance therapeutic outcomes.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate potential applications in treating bacterial and fungal infections.
Case Studies
Several studies have highlighted the therapeutic potential of triazole derivatives:
- Study on Anticancer Effects : A study published in Frontiers in Chemistry reported that triazole derivatives exhibit significant anticancer activity by modulating apoptosis-related pathways .
- Antimicrobial Research : Research indicated that triazole compounds could serve as effective agents against resistant strains of bacteria and fungi .
- Inflammation Models : In animal models of inflammation, triazole derivatives showed a marked reduction in inflammatory markers, suggesting their utility in managing inflammatory diseases .
Q & A
Q. Basic
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., fungal CYP51 for antifungal activity) using spectrophotometric or fluorometric methods.
- Antimicrobial Testing : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains via broth microdilution .
Q. Advanced
- Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) to prioritize compounds for synthesis. For example, triazole-thioether derivatives showed strong interactions with bacterial DNA gyrase .
- Metabolic Stability Studies : Use liver microsomes to assess compound half-life and guide structural modifications .
How can computational tools aid in optimizing the synthesis and activity of this compound?
Q. Advanced
- Reaction Path Search Algorithms : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach combines computational modeling with experimental validation to streamline reaction design .
- Machine Learning : Train models on existing triazole reaction data to predict optimal conditions (solvent, catalyst) for new derivatives.
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Byproduct Management : Regioisomeric impurities may require costly chromatography. Continuous-flow systems can improve selectivity and throughput .
- Solvent Sustainability : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield.
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to detect deviations in real time .
How do structural modifications of the triazole core influence physicochemical properties?
Q. Advanced
- LogP Optimization : Introducing electron-withdrawing groups (e.g., -CN) enhances metabolic stability but may reduce solubility.
- Salt Formation : Convert the ester to a sodium salt (as seen in related triazole-thioacetates) to improve aqueous solubility .
- Prodrug Strategies : Modify the ethyl ester to a methyl or tert-butyl ester to tune lipophilicity and bioavailability .
What analytical strategies resolve contradictions in reported biological data for triazole derivatives?
Q. Advanced
- Meta-Analysis of SAR Data : Compare substituent effects across studies to identify trends (e.g., -CN groups correlate with antifungal potency).
- Orthogonal Assays : Validate activity using multiple methods (e.g., fungal growth inhibition + ergosterol biosynthesis assays) to confirm mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
